3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide
Overview
Description
GSK854 is a highly selective and potent inhibitor of troponin I interacting kinase (TNNI3K). This compound has shown significant potential in inhibiting myocardial infarction-injured cellular pyroptosis and apoptosis in mice, which may limit oxidative stress, injury, and adverse remodeling in the ischemic heart .
Mechanism of Action
Target of Action
GSK854, also known as “3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide”, is a potent inhibitor of Troponin I-Interacting Kinase (TNNI3K) . TNNI3K is a kinase that is mainly expressed in the heart . It has been implicated in multiple cardiac phenotypes and physiological processes, including supraventricular arrhythmias, conduction disease, and cardiomyopathy .
Mode of Action
GSK854 interacts with TNNI3K, inhibiting its activity . This inhibition is highly potent, with GSK854 demonstrating relatively low IC50 values of less than 10 nM . GSK854 shows a higher selectivity than other TNNI3K inhibitors, such as GSK329 .
Biochemical Pathways
The inhibition of TNNI3K by GSK854 affects several biochemical pathways related to cardiac function. These include pathways involved in cardiac hypertrophy, cardiac regeneration, and recovery after ischemia/reperfusion injury . By inhibiting TNNI3K, GSK854 may limit oxidative stress, injury, and adverse remodeling in the ischemic heart .
Pharmacokinetics
These enhancements have resulted in an advanced series of potent inhibitors, including GSK854 .
Result of Action
The inhibition of TNNI3K by GSK854 can result in a variety of molecular and cellular effects. These include the inhibition of myocardial infarction-injured cellular pyroptosis and apoptosis in mice, which may limit oxidative stress, injury, and adverse remodeling in the ischemic heart .
Action Environment
Biochemical Analysis
Biochemical Properties
GSK854 interacts with TNNI3K, an enzyme involved in cardiac function . The nature of this interaction involves the inhibition of TNNI3K, which can have significant effects on biochemical reactions within the heart .
Cellular Effects
GSK854 has been shown to inhibit myocardial infarction-injured cellular pyroptosis and apoptosis in mice . This suggests that GSK854 may limit oxidative stress, injury, and adverse remodeling in the ischemic heart .
Molecular Mechanism
The molecular mechanism of GSK854 involves its action as a potent inhibitor of TNNI3K . By inhibiting this kinase, GSK854 can potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
As a potent inhibitor of TNNI3K, it is expected that GSK854 would have long-term effects on cellular function, particularly in the context of heart failure .
Dosage Effects in Animal Models
Given its role as a TNNI3K inhibitor, it is anticipated that GSK854 would have dose-dependent effects on heart function .
Metabolic Pathways
Given its role as a TNNI3K inhibitor, it is likely that GSK854 interacts with enzymes and cofactors involved in cardiac function .
Transport and Distribution
Given its role as a TNNI3K inhibitor, it is likely that GSK854 interacts with transporters or binding proteins involved in cardiac function .
Subcellular Localization
Given its role as a TNNI3K inhibitor, it is likely that GSK854 is directed to specific compartments or organelles involved in cardiac function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK854 involves a series of chemical reactions, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a multi-step process involving the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of GSK854 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet the required standards for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
GSK854 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s activity and stability.
Substitution: GSK854 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the desired chemical transformations. The specific reagents and conditions depend on the particular reaction being performed .
Major Products Formed
The major products formed from these reactions are typically derivatives of GSK854 with modified chemical structures. These derivatives may have different biological activities and properties compared to the parent compound .
Scientific Research Applications
GSK854 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of TNNI3K in various chemical reactions and pathways.
Biology: Employed in biological studies to investigate its effects on cellular processes such as pyroptosis and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cardiac diseases, particularly those involving myocardial infarction and heart failure.
Industry: Utilized in the development of new cardiac medicines and as an in vivo tool in investigational studies
Comparison with Similar Compounds
Similar Compounds
GSK329: Another potent TNNI3K inhibitor with relatively low IC50 values.
Other TNNI3K Inhibitors: Various other inhibitors targeting TNNI3K have been developed, but GSK854 stands out due to its high potency and selectivity.
Uniqueness
GSK854 is unique in its high selectivity and potency as a TNNI3K inhibitor. Its ability to inhibit myocardial infarction-injured cellular pyroptosis and apoptosis makes it a valuable tool in cardiac research and potential therapeutic applications .
Properties
IUPAC Name |
3-[[6-[(5-chloropyridin-2-yl)amino]pyrimidin-4-yl]amino]-4-ethylsulfonyl-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O4S2/c1-3-30(26,27)15-6-5-13(31(28,29)20-2)8-14(15)24-17-9-18(23-11-22-17)25-16-7-4-12(19)10-21-16/h4-11,20H,3H2,1-2H3,(H2,21,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDGERSSZUMLBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)NC)NC2=NC=NC(=C2)NC3=NC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the Structure-Activity Relationship (SAR) of the 4,6-diaminopyrimidine scaffold that led to the development of GSK854?
A2: The research highlights the 4,6-diaminopyrimidine scaffold as a novel and preferred binding motif for TNNI3K. [] The researchers conducted "structure-activity relationship studies" and "manipulation of the template based on the conformational analysis" to improve the compound's potency, selectivity, and pharmacokinetic properties. [] This suggests that specific modifications to the 4,6-diaminopyrimidine core structure, along with substitutions at various positions, significantly influence its interaction with TNNI3K and its overall drug-like characteristics.
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